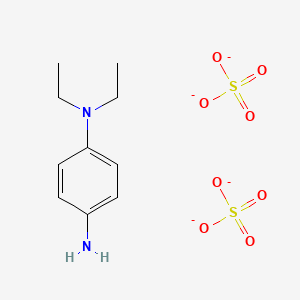
Methyl 6-iodo-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-iodo-2-methylnicotinate is an organic compound with the molecular formula C8H8INO2 It is a derivative of nicotinic acid, which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Methyl 6-iodo-2-methylnicotinate typically involves the iodination of 6-methylnicotinic acid followed by esterification. One common method includes the following steps:
Iodination: 6-methylnicotinic acid is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position.
Esterification: The iodinated product is then esterified using methanol in the presence of an acid catalyst to form this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-iodo-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted nicotinates.
Wissenschaftliche Forschungsanwendungen
Methyl 6-iodo-2-methylnicotinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-iodo-2-methylnicotinate involves its interaction with specific molecular targets. While detailed studies are limited, it is believed to exert its effects through the modulation of biological pathways involving nicotinic acid derivatives. The compound may influence cellular processes by binding to receptors or enzymes, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.
Methyl 2-iodo-6-methylnicotinate: A closely related compound with similar chemical properties.
Uniqueness
Methyl 6-iodo-2-methylnicotinate is unique due to the presence of the iodine atom at the 6-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C8H8INO2 |
|---|---|
Molekulargewicht |
277.06 g/mol |
IUPAC-Name |
methyl 6-iodo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 |
InChI-Schlüssel |
KENJXEANVZCLHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)


![N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide](/img/structure/B11819741.png)

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)



![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)

![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)
![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)
